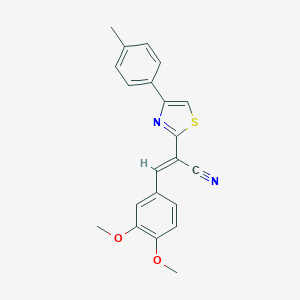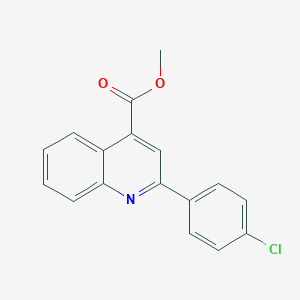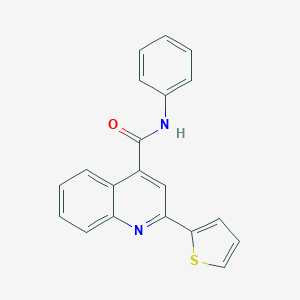![molecular formula C15H18N2OS B421002 18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one CAS No. 56929-67-0](/img/structure/B421002.png)
18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and azepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one typically involves multi-step organic reactions. One common approach is to start with a benzothiophene derivative, which undergoes a series of reactions including cyclization, reduction, and condensation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine: Shares a similar core structure but lacks the benzothiophene moiety.
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene: Another complex polycyclic compound with different functional groups.
Uniqueness
2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one is unique due to its combination of benzothiophene, pyrimidine, and azepine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
56929-67-0 |
|---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4g/mol |
IUPAC Name |
18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one |
InChI |
InChI=1S/C15H18N2OS/c18-15-13-10-6-3-4-7-11(10)19-14(13)16-12-8-2-1-5-9-17(12)15/h1-9H2 |
InChI Key |
NNKREBHGPQQYOG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1 |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Hydroxy-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420926.png)


![(5-bromofuran-2-yl)[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B420932.png)
![3-[2-(3-Trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B420933.png)
![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B420935.png)
![3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE](/img/structure/B420939.png)
![3-Phenyliminobenzo[f]chromene-2-carboxamide](/img/structure/B420940.png)


![3-[(3-Chlorophenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B420948.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B420950.png)
